tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate
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Overview
Description
tert-Butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a tetrahydroindeno-pyrrole core, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate as a starting material . The reaction conditions often include the use of catalysts, such as copper or palladium, and reagents like trifluoromethyl sulfonyl hydrazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indeno-pyrrole compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions . The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Uniqueness
tert-Butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is unique due to its combination of a trifluoromethyl group and an indeno-pyrrole core. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding interactions, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H21F3N2O2 |
---|---|
Molecular Weight |
342.36 g/mol |
IUPAC Name |
tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H21F3N2O2/c1-16(2,3)24-15(23)22-7-12-11-6-9(17(18,19)20)4-5-10(11)14(21)13(12)8-22/h4-6,12-14H,7-8,21H2,1-3H3/t12-,13+,14?/m0/s1 |
InChI Key |
ABNDKBHGTUOIIN-WLDKUNSKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C3=C(C2N)C=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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